Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate
Description
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate is a thiophene-based compound featuring a 2-methoxyphenylcarbamoyl group at position 5, a methyl group at position 4, and a 3-phenylpropanamido group at position 2. This article compares its hypothetical properties and activities with those of analogous compounds, focusing on synthesis, structural features, physicochemical properties, and biological efficacy.
Properties
IUPAC Name |
ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-4-32-25(30)21-16(2)22(23(29)26-18-12-8-9-13-19(18)31-3)33-24(21)27-20(28)15-14-17-10-6-5-7-11-17/h5-13H,4,14-15H2,1-3H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUBIEOTKKITNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiophene ring, followed by the introduction of the ester group and the functionalization of the ring with the desired substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a drug candidate. Its interactions with biological targets are of particular interest.
Medicine: The compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, depending on its biological activity.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Structural Differences :
Physicochemical Properties
- Melting Points: Compound 4 (): Decomposes above 300°C, indicative of high thermal stability due to aromatic fused rings . Ethyl 5-(4-chlorophenylcarbamoyl) analog (CAS 5655-15-2): No melting point reported, but chlorine’s electron-withdrawing nature likely reduces solubility compared to methoxy groups .
- Spectroscopic Data :
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this thiophene derivative?
The compound is typically synthesized via multi-step reactions, with the Gewald reaction forming the thiophene core. Key steps include:
- Condensation of ethyl cyanoacetate with acetoacetanilide and sulfur under reflux to generate the thiophene scaffold .
- Subsequent functionalization with 2-methoxyphenylcarbamoyl and 3-phenylpropanamido groups via nucleophilic acyl substitution, using reagents like triethylamine (TEA) in dimethylformamide (DMF) .
- Reaction progress is monitored via thin-layer chromatography (TLC) , and products are purified via recrystallization (e.g., ethanol/water mixtures) .
Q. How is structural confirmation and purity assessed for this compound?
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester at δ ~4.2 ppm for -OCH₂CH₃) and confirms substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching C₂₄H₂₃N₂O₅S) .
- X-ray Crystallography : SHELX and ORTEP software resolve crystal structures, confirming bond lengths/angles and hydrogen-bonding networks .
Q. Which functional groups dictate its chemical reactivity?
- Ester group : Susceptible to hydrolysis under acidic/basic conditions.
- Amide and carbamoyl groups : Participate in hydrogen bonding, influencing crystal packing and solubility .
- Methoxy group : Electron-donating effects modulate aromatic ring reactivity in electrophilic substitutions .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 3-phenylpropanamido substituent?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .
- Catalyst Screening : Triethylamine (TEA) improves acylation efficiency by scavenging HCl, as shown in analogous syntheses (yield increase by ~20%) .
- Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., ester hydrolysis) .
Q. What strategies resolve contradictions in reported biological activity data?
- Purity Reassessment : Use HPLC (>95% purity threshold) to eliminate confounding effects of impurities .
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4 buffer, 37°C) .
- Substituent Effects : Trifluoromethyl or chloro substituents on analogous compounds alter lipophilicity (LogP) and target affinity, explaining variability .
Q. How are crystallographic ambiguities addressed in structural studies?
- High-Resolution Data : Collect diffraction data at <1.0 Å resolution using synchrotron sources to reduce thermal motion artifacts .
- Hydrogen Bond Analysis : Graph set notation (e.g., R₂²(8) motifs) identifies packing motifs, validated via WinGX/ORTEP .
- Comparative Crystallography : Overlay structures with related derivatives (e.g., ethyl 4-methyl-2-(2-phenylacetamido)thiophenes) to detect conformational outliers .
Q. How can derivatives be designed to enhance target selectivity?
-
Structure-Activity Relationship (SAR) :
Substituent Modification Observed Effect Trifluoromethyl (-CF₃) ↑ Lipophilicity, ↑ kinase inhibition Nitro (-NO₂) ↓ Solubility, ↑ oxidative stress response - Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses with ATP-binding pockets, guiding rational design .
Q. What analytical techniques elucidate reaction mechanisms for functional group transformations?
- Kinetic Studies : Monitor intermediates via time-resolved ¹H NMR (e.g., acyl migration in carbamoyl groups) .
- Isotopic Labeling : ¹⁸O-tracing in ester hydrolysis confirms nucleophilic vs. acid-catalyzed pathways .
- Mass Spectrometry Imaging (MSI) : Maps reactive intermediates in solid-phase syntheses .
Methodological Considerations
Q. How are solvent and catalyst choices validated in multi-step syntheses?
- Solvent Screening : Dielectric constant (ε) and boiling point (e.g., DMF: ε=36.7, bp=153°C) balance reactivity and practicality .
- Catalyst Efficiency : Turnover number (TON) calculations compare TEA vs. DMAP in acylation steps, optimizing cost and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
